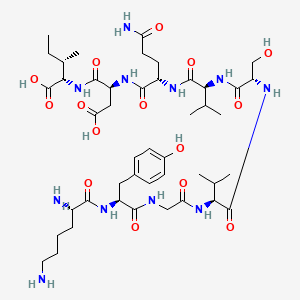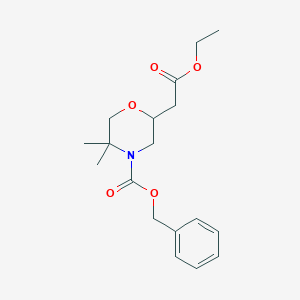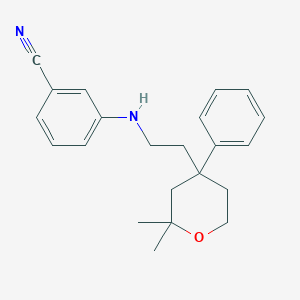
ALP/Carbonic anhydrase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALP/Carbonic anhydrase-IN-1 is a dual inhibitor targeting both carbonic anhydrase isozymes II, IX, and XII, as well as alkaline phosphatase. This compound exhibits significant inhibitory activity, making it a valuable tool in various scientific and medical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ALP/Carbonic anhydrase-IN-1 involves a series of chemical reactions, including the Sonogashira coupling reaction to synthesize the starting material, 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ALP/Carbonic anhydrase-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce alcohols.
Applications De Recherche Scientifique
ALP/Carbonic anhydrase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase and alkaline phosphatase in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to enzyme dysregulation, such as glaucoma and certain cancers
Industry: Used in biotechnological applications, including carbon dioxide capture and sequestration.
Mécanisme D'action
The mechanism of action of ALP/Carbonic anhydrase-IN-1 involves the inhibition of carbonic anhydrase and alkaline phosphatase enzymes. This inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing their normal catalytic activity. The molecular targets include the zinc ion in the active site of carbonic anhydrase and the phosphate-binding site in alkaline phosphatase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Topiramate: Another carbonic anhydrase inhibitor used in the treatment of epilepsy.
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.
Uniqueness
ALP/Carbonic anhydrase-IN-1 is unique due to its dual inhibitory action on both carbonic anhydrase and alkaline phosphatase. This dual action makes it a versatile compound for research and potential therapeutic applications, distinguishing it from other inhibitors that typically target only one enzyme .
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
6-butylpyrrolo[1,2-a][1,8]naphthyridine |
InChI |
InChI=1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3 |
Clé InChI |
MIQCJJMJHXDYPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(N=CC=C2)N3C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)









![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)

